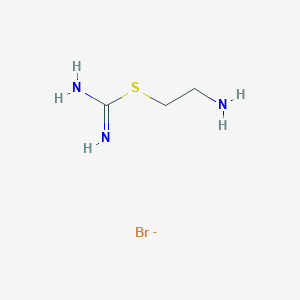

2-aminoethyl carbamimidothioate;bromide

Description

Overview of the Isothiouronium Moiety in Scientific Inquiry

The isothiouronium group, with the general formula [RSC(NH2)2]+, is the salt of an isothiourea. Structurally, these cations share similarities with guanidinium (B1211019) cations, featuring a planar CN2S core and short C–N bonds. wikipedia.org The synthesis of isothiouronium salts is typically achieved through the alkylation of thiourea (B124793) with an alkyl halide. wikipedia.org

This moiety is valued in organic synthesis for several key reactions. For instance, the hydrolysis of isothiouronium salts provides a reliable method for the synthesis of thiols. wikipedia.org Additionally, S-alkylated isothiouronium salts can be utilized to convert amines into guanidinium groups, a transformation known as the Rathke synthesis, first reported in 1881. wikipedia.org

Beyond synthetic organic chemistry, the isothiouronium moiety has found practical applications in other areas. Resins that incorporate isothiouronium groups are effective in the recovery of heavy and noble metals, such as mercury and platinum, from solutions. wikipedia.org In the field of medicinal chemistry, isothiouronium derivatives have been explored for their potential biological activities. For example, some have been investigated as antagonists of alkali metal cations on Na/K-ATPase, while others have been synthesized to explore their potential as antimicrobial and antitumor agents. nih.gov

Historical Context of 2-Aminoethyl Carbamimidothioate in Research Applications

The investigation into 2-aminoethyl carbamimidothioate, more commonly known in scientific literature as S-(2-Aminoethyl)isothiouronium bromide hydrobromide (AET), is deeply rooted in the mid-20th century research on radioprotective agents. Following the increased understanding of the biological effects of ionizing radiation, a concerted effort was made to develop chemical compounds that could protect living organisms from radiation-induced damage. researchgate.net

AET emerged from this research as a promising thiol-containing radioprotector. Early studies demonstrated its ability to reduce mortality and mitigate tissue damage in animals exposed to lethal doses of radiation. researchgate.net The primary mechanism of action of AET and similar aminothiol (B82208) radioprotectors is attributed to their ability to scavenge free radicals generated by the interaction of radiation with water molecules in the body. radiologykey.com These highly reactive free radicals can cause significant damage to critical cellular components, including DNA. By neutralizing these radicals, AET helps to prevent the initial molecular damage that leads to cellular dysfunction and death. nih.gov

One of the key metrics used to evaluate the effectiveness of a radioprotective agent is the Dose Modification Factor (DMF), which is the ratio of the radiation dose causing a specific effect in a protected organism to the dose causing the same effect in an unprotected one. Research on AET has yielded significant DMF values, indicating a substantial protective effect. For instance, studies investigating the mitigation of radiation damage from internal radionuclides have demonstrated the compound's ability to protect against different types of radiation emitters.

Detailed Research Findings on the Radioprotective Effects of 2-Aminoethyl Carbamimidothioate Bromide (AET)

The efficacy of 2-aminoethyl carbamimidothioate bromide (AET) as a radioprotective agent has been quantified in various experimental models. A notable study focused on its ability to mitigate the damage caused by internally administered radionuclides in mouse testes, using spermatogonial cell survival as the biological endpoint. The results, as summarized in the table below, highlight the compound's protective capacity against different radiation sources.

| Radiochemical | Type of Emission | Dose Modification Factor (DMF) ± SD |

|---|---|---|

| 125IUdR | Auger Electrons | 4.0 ± 1.2 |

| H125IPDM | Auger Electrons | 3.4 ± 0.4 |

| 210Po-citrate | Alpha Particles | 2.4 ± 0.5 |

Data sourced from a study on radioprotection against internal radionuclides. nih.gov The Dose Modification Factor (DMF) represents the factor by which the radiation dose can be increased to produce the same level of biological effect when the protective agent is present.

Another study explored the protective effects of AET when used in combination with another radioprotective substance, mexamine. This research focused on the survival of hematopoietic stem cells in mice following exposure to X-ray radiation. The findings indicated that the combination provided a significant protective effect, with the DMF for survival reaching a maximum of 1.53 within 30 minutes of administration. nih.gov The protection of the hematopoietic system was even more pronounced, with a DMF of 3.4 observed for the survival of hematopoietic colony-forming units (CFU) within an hour of injection. nih.gov

These studies underscore the significant research interest in 2-aminoethyl carbamimidothioate bromide as a potential agent to counteract the damaging effects of ionizing radiation.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9BrN3S- |

|---|---|

Molecular Weight |

199.10 g/mol |

IUPAC Name |

2-aminoethyl carbamimidothioate;bromide |

InChI |

InChI=1S/C3H9N3S.BrH/c4-1-2-7-3(5)6;/h1-2,4H2,(H3,5,6);1H/p-1 |

InChI Key |

YFXFDZKYCRAMCM-UHFFFAOYSA-M |

Canonical SMILES |

C(CSC(=N)N)N.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Aminoethyl Carbamimidothioate Derivatives

Synthesis from Thiouronium Precursors

The most fundamental and widely utilized method for the synthesis of 2-aminoethyl carbamimidothioate;bromide, also known as S-(2-Aminoethyl)isothiouronium bromide hydrobromide or AET, involves the reaction of a suitable precursor with thiourea (B124793). avantorsciences.comnih.govnih.gov This established pathway typically starts from 2-bromoethylamine (B90993) hydrobromide, which readily undergoes nucleophilic substitution with the sulfur atom of thiourea. This S-alkylation reaction results in the formation of the stable isothiouronium salt.

The reaction is a classic example of the formation of an isothiourea from an alkyl halide and thiourea. The resulting S-(2-Aminoethyl)isothiouronium salt is a versatile intermediate for further chemical modifications.

| Starting Material | Reagent | Product |

| 2-Bromoethylamine hydrobromide | Thiourea | S-(2-Aminoethyl)isothiouronium bromide hydrobromide |

Derivatization Strategies

The 2-aminoethyl carbamimidothioate scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary amino group and the isothiourea moiety are the key handles for derivatization.

One common strategy involves the acylation or sulfonylation of the primary amino group to introduce various substituents. Another approach is the reaction of the isothiourea with nucleophiles, which can lead to the formation of guanidines. mdpi.com For instance, the reaction with amines can displace the thiol group to form substituted guanidines. mdpi.com The isothiourea group itself can also be a precursor for the synthesis of other heterocyclic systems.

Advanced Synthetic Approaches

One-Pot Two-Step Protocols for Carbamimidothioate Functionalization

While not directly a functionalization of 2-aminoethyl carbamimidothioate, this methodology highlights the potential for developing similar one-pot strategies for its derivatives. For example, one could envision a one-pot reaction where S-(2-aminoethyl)isothiouronium bromide is first generated and then reacted in situ with a suitable dielectrophile to construct more complex molecular architectures.

Copper-Mediated Cross-Coupling Reactions in Carbamimidothioate Synthesis

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, and this has been extended to the synthesis of S-aryl isothioureas. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.net A simple and efficient copper-catalyzed S-arylation of arylthioureas provides a direct route to aryl-isothioureas. organic-chemistry.orgthieme-connect.com This ligand-free method offers good yields, short reaction times, and a broad substrate scope. organic-chemistry.orgthieme-connect.com

This methodology can be conceptually applied to S-(2-aminoethyl)isothiouronium bromide, where the isothiouronium salt could potentially couple with aryl halides in the presence of a copper catalyst to yield S-aryl derivatives. The reaction would likely involve the in-situ formation of a thiolate intermediate that then participates in the copper-catalyzed cross-coupling.

Representative Examples of Copper-Catalyzed S-Arylation of Arylthioureas

| Arylthiourea | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| Phenylthiourea | Iodobenzene | CuI | K₂CO₃ | DMSO | 88 |

| 4-Methylphenylthiourea | 4-Iodotoluene | CuI | K₂CO₃ | DMSO | 85 |

| 4-Chlorophenylthiourea | 1-Iodo-4-nitrobenzene | CuI | K₂CO₃ | DMSO | 82 |

Data extracted from a study on the S-arylation of arylthioureas and presented here as a conceptual model for the potential S-arylation of 2-aminoethyl carbamimidothioate derivatives. organic-chemistry.orgthieme-connect.com

Selective S-Alkylation and Benzylation Reactions

The selective functionalization of the sulfur atom in the presence of other nucleophilic groups, such as a primary amine in the 2-aminoethyl carbamimidothioate structure, presents a significant synthetic challenge. Direct alkylation of S-(2-aminoethyl)isothiouronium bromide itself is not a common derivatization strategy as it is already S-alkylated. However, the principles of selective S-alkylation are crucial in the synthesis of a broader range of S-substituted isothioureas that may contain other functional groups.

The alkylation of ethylenethiourea (B1671646) with alcohols in the presence of aqueous acids (HCl, HBr, HI) provides a convenient route to S-alkyl-isothioureas in high yields. researchgate.net This method offers an alternative to the use of potentially toxic alkyl halides. researchgate.net For selective benzylation, the choice of reagents and reaction conditions is critical to favor S-benzylation over N-benzylation. Generally, the greater nucleophilicity of the sulfur atom in isothioureas allows for preferential S-alkylation under controlled conditions.

Chemical Reactivity and Decomposition Pathways

The reactivity of this compound in aqueous media is primarily governed by pH-dependent intramolecular rearrangements. In strongly acidic conditions, such as in 0.2 N HCl, the compound exhibits considerable stability. However, as the pH increases, it undergoes transformations through a proposed cyclic intermediate, leading to different products.

The hydrolytic stability of this compound is inversely related to the pH of the solution. While stable in highly acidic environments, it undergoes a significant rearrangement as the pH approaches neutrality. This transformation, known as transguanylation, involves an intramolecular migration of the carbamimidoyl group (guanidyl group) from the sulfur atom to the terminal amino group.

This rearrangement proceeds through a cyclic tetrahedral intermediate. At a neutral pH of 7.0, the predominant product of this reaction is 2-mercaptoethylguanidine (B74900) (MEG). Current time information in Asia/Manila. MEG is the thiol intermediate formed from the hydrolytic rearrangement of AET. The formation of MEG is favored at neutral to slightly alkaline pH. This process reveals the limited stability of AET in non-acidic aqueous solutions and highlights the formation of a crucial thiol-containing intermediate.

The pH-dependent formation of 2-mercaptoethylguanidine (MEG) from this compound (AET) can be summarized as follows:

| pH | Predominant Reaction Pathway | Major Product |

| < 2.5 | Stable | 2-aminoethyl carbamimidothioate |

| 7.0 | Transguanylation | 2-mercaptoethylguanidine (MEG) |

This table illustrates the influence of pH on the primary product formed from the rearrangement of this compound in aqueous solutions.

In more acidic conditions, specifically in the pH range of 2.5 to 3.5, the decomposition of this compound follows a different pathway, leading to the formation of a heterocyclic system. Current time information in Asia/Manila. The same cyclic intermediate proposed in the formation of MEG is believed to be involved in this reaction.

Under these acidic conditions, the cyclic intermediate undergoes an intramolecular cyclization with the elimination of ammonia (B1221849). This reaction results in the formation of 2-aminothiazoline, a five-membered heterocyclic compound. Current time information in Asia/Manila. The preference for this cyclization pathway at lower pH suggests that the protonation state of the intermediate and the surrounding functional groups plays a critical role in directing the reaction towards ring closure and ammonia expulsion rather than the transguanylation that forms MEG at higher pH.

The influence of pH on the decomposition pathway of this compound is a clear indication of the compound's complex chemical reactivity. The formation of either the linear thiol intermediate (MEG) or the cyclized heterocyclic product (2-aminothiazoline) can be controlled by adjusting the acidity of the solution.

A summary of the pH-dependent decomposition products of this compound is presented below:

| pH Range | Reaction Pathway | Primary Product | Byproduct |

| 2.5 - 3.5 | Intramolecular Cyclization | 2-Aminothiazoline | Ammonia |

| ~ 7.0 | Intramolecular Transguanylation | 2-Mercaptoethylguanidine | - |

This interactive data table outlines the distinct reaction pathways and resulting products based on the pH of the aqueous medium.

Molecular Interactions and Biochemical Mechanisms of Action in Vitro and Pre Clinical Studies

Enzyme Inhibition Studies

Nitric Oxide Synthase (NOS) Isoform Inhibition

Nitric oxide (NO) is a critical signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govmaastrichtuniversity.nl The regulation of these isoforms is a key area of pharmacological research due to the diverse physiological roles of NO. nih.govmaastrichtuniversity.nl While various guanidino-substituted compounds are known to act as inhibitors of NOS isoforms, specific inhibitory data for 2-aminoethyl carbamimidothioate;bromide on each distinct isoform (nNOS, eNOS, iNOS) is not extensively detailed in the available research. Related compounds, such as aminoethyl-isothiourea, have been studied as preferential inhibitors of the inducible nitric oxide synthase (iNOS). nih.gov However, direct comparative inhibitory constants (Kᵢ) or IC₅₀ values for this compound across the NOS isoforms require further investigation. The overproduction of NO by iNOS is associated with inflammatory conditions, making selective inhibitors a therapeutic target. maastrichtuniversity.nlplos.org

Carbonic Anhydrase (CA) Inhibition Profile

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.govmdpi.com Their inhibition has therapeutic applications in various diseases. nih.govnih.gov The inhibitory profile of this compound has been evaluated against several human and bacterial carbonic anhydrase isoforms.

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I, II, VII, XIII)

Studies on structurally related carbamimidothioates have shown varied inhibition profiles against cytosolic human carbonic anhydrase isoforms hCA I, II, VII, and XIII. nih.gov For many carbamimidothioate derivatives, potent inhibition is often observed against hCA II and hCA VII, with moderate to low nanomolar inhibition constants. nih.gov The slow cytosolic isoform hCA I is also strongly inhibited by many of these derivatives, often more potently than the standard drug acetazolamide. nih.gov The cytosolic hCA XIII tends to be less effectively inhibited by this class of compounds compared to hCA I, II, and VII. nih.gov While these findings relate to the broader class of carbamimidothioates, specific Kᵢ values for this compound against each of these isoforms are necessary for a precise characterization of its inhibitory potency and selectivity.

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Carbamimidothioate Derivatives (Note: This table represents typical data for the class of carbamimidothioates and not specifically this compound, for which specific data is not available.)

| Isoform | Typical Inhibition Constant (Kᵢ) Range | Potency Relative to Acetazolamide |

| hCA I | 38.5 - 92.5 nM nih.gov | Often more potent nih.gov |

| hCA II | 1.7 - 85.8 nM nih.gov | Effectively inhibited nih.gov |

| hCA VII | Similar to hCA II nih.gov | Effectively inhibited nih.gov |

| hCA XIII | Generally higher Kᵢ values | Less effective inhibition nih.gov |

Inhibition of Bacterial Carbonic Anhydrase Isoforms (e.g., Mammaliicoccus (Staphylococcus) sciuri MscCA, Salmonella enterica StCA1, StCA2)

The inhibition of bacterial carbonic anhydrases is a promising avenue for the development of novel anti-infective agents. mdpi.comunifi.it Research into carbamimidothioate derivatives has demonstrated their potential as inhibitors of β-class bacterial CAs. nih.gov Specifically, enzymes such as MscCA from Mammaliicoccus sciuri and StCA1 from Salmonella enterica have been shown to be effectively inhibited by several compounds within this class. nih.gov In contrast, the StCA2 isoform from Salmonella enterica has been observed to be less susceptible to inhibition by these compounds, with reported Kᵢ values ranging from 270.2 to 9697 nM for some derivatives. nih.gov The specific inhibitory activity of this compound against these particular bacterial isoforms warrants direct empirical evaluation to ascertain its potential as an antibacterial agent.

Interactive Table: Inhibition of Bacterial Carbonic Anhydrase Isoforms by Carbamimidothioate Derivatives (Note: This table represents typical data for the class of carbamimidothioates and not specifically this compound, for which specific data is not available.)

| Bacterial Isoform | Source Organism | Typical Inhibition Profile |

| MscCA | Mammaliicoccus sciuri | Several compounds are very effective inhibitors. nih.gov |

| StCA1 | Salmonella enterica | Several compounds are very effective inhibitors. nih.gov |

| StCA2 | Salmonella enterica | Generally poor to moderate inhibition. nih.gov |

Interaction with Cellular Components and Molecular Targets

DNA Binding Mechanisms

The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity. While the precise mechanisms of DNA binding for this compound are not fully elucidated, related chemical structures provide insights into potential interactions. For instance, the reaction of phosphorothioates in DNA with 2-bromoethylammonium bromide leads to the formation of S-2-aminoethyl phosphorothioates, which can subsequently rearrange. nih.gov This suggests a potential for covalent interaction with modified DNA structures. The binding of ligands to DNA can occur through several modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov The positively charged guanidinium (B1211019) group present in 2-aminoethyl carbamimidothioate could facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA. However, detailed studies, such as spectroscopic titrations, footprinting analyses, or molecular dynamics simulations, are required to determine the specific binding mode, affinity, and sequence selectivity of this compound with DNA.

Radical Scavenging Capabilities and Oxidative Stress Modulation

The protective effects of this compound are significantly attributed to the potent radical scavenging abilities of its active form, WR-1065. This aminothiol (B82208) compound plays a crucial role in mitigating the damaging effects of oxidative stress induced by agents such as ionizing radiation and certain chemotherapeutics.

The primary mechanism of action is the direct scavenging of free radicals. WR-1065, with its sulfhydryl group, is a highly effective scavenger of highly reactive hydroxyl radicals (•OH). This direct radical scavenging activity is, however, relatively short-lived, lasting approximately 30 minutes to an hour after intracellular uptake.

Beyond direct scavenging, WR-1065 modulates oxidative stress through indirect, longer-lasting mechanisms. A key pathway involves the induction of endogenous antioxidant enzymes. Studies have shown that exposure to WR-1065 leads to a significant increase in the levels and activity of manganese superoxide (B77818) dismutase (MnSOD or SOD2), an antioxidant enzyme located in the mitochondria. This elevation in MnSOD can persist for up to 30 hours, extending the cellular protection against metabolically induced free radicals long after the direct scavenging activity of WR-1065 has ceased. This induction of MnSOD is considered a primary pathway for protection against delayed genomic instability.

Furthermore, amifostine (B1664874) has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation (LPO) while preserving the status of glutathione (B108866) (GSH) and superoxide dismutase (SOD) activity in human umbilical vein endothelial cells (HUVECs) exposed to methotrexate. In clinical settings, amifostine treatment in patients undergoing total body irradiation resulted in the absence of detectable free radical signals in plasma samples, confirming its radical scavenger activity in vivo.

Table 1: Effects of Amifostine/WR-1065 on Markers of Oxidative Stress

| Marker | Effect of Amifostine/WR-1065 | Cell/System Studied |

| Reactive Oxygen Species (ROS) | Decreased | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Lipid Peroxidation (LPO) | Decreased | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Glutathione (GSH) | Preserved/Increased | Human Umbilical Vein Endothelial Cells (HUVECs), Aortic and Cardiac Tissue |

| Superoxide Dismutase (SOD) Activity | Preserved/Increased | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Manganese Superoxide Dismutase (MnSOD) | Increased protein levels and activity | RKO36 cells |

| Malondialdehyde (MDA) | Decreased | Aortic Tissue |

Membrane and Cellular Permeability Research (e.g., Blood-Brain Barrier Penetration in Models)

The cellular uptake and membrane permeability of amifostine and its active metabolite WR-1065 are critical factors influencing their protective efficacy, particularly in relation to the central nervous system (CNS).

In vitro studies suggest that WR-1065 primarily enters normal cells through passive diffusion. However, under certain conditions, a mediated transport mechanism may be involved. The polyamine transport system has been implicated in the uptake of the disulfide form of the metabolite (WR-33278).

A significant challenge in the application of amifostine for CNS protection is its limited ability to cross the blood-brain barrier (BBB). This barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

However, research has indicated that the permeability of the BBB can be increased during fractionated radiotherapy, which might allow for some penetration of amifostine. Animal studies have shown positive radioprotective results in the brain with systemic administration of amifostine, suggesting that some level of the drug or its metabolite reaches the CNS.

To address the challenge of BBB penetration, recent pre-clinical research has focused on novel delivery systems. One promising approach involves the use of nanoparticle carriers. A study published in 2023 detailed the construction of a nanoparticle platform where amifostine was conjugated to DSPE-PEG and self-assembled with PLGA and polysorbate 80. These amifostine-loaded nanocarriers were shown to effectively traverse the BBB in mice and prevent radiation-induced brain injury.

Table 2: Research Findings on Amifostine/WR-1065 Permeability

| Area of Research | Key Findings | Model System |

| Cellular Uptake | Primarily passive diffusion for WR-1065; potential involvement of polyamine transport system for the disulfide form. | In vitro cell models |

| Blood-Brain Barrier (BBB) Permeability | Amifostine has limited ability to cross the BBB under normal conditions. | Pre-clinical models |

| BBB Permeability during Radiotherapy | Increased permeability of the BBB during fractionated radiotherapy may allow for some amifostine penetration. | Animal models |

| Nanocarrier Delivery | Amifostine-loaded nanoparticles successfully traversed the BBB and provided radioprotection to the brain. | Mouse models |

Mechanisms of Biological Perturbation (Non-Clinical Contexts)

Beyond its direct protective effects, this compound, through its active form WR-1065, can perturb various biological systems and pathways.

Complement-Mediated Lysis in Cell Systems

The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promote inflammation, and attack the pathogen's cell membrane. To date, there is a lack of specific research in the available scientific literature directly investigating the effects of this compound, amifostine, or its active metabolite WR-1065 on complement-mediated lysis in cell systems. While the broader field of radioprotective agents and their interactions with the immune system is an area of active research, specific data on the modulation of the complement cascade by this particular compound is not currently available.

Signal Transduction Pathway Modulation

WR-1065 has been shown to modulate several key signal transduction pathways, influencing cellular responses to stress and damage. These interactions can lead to cytoprotection or, in some contexts, enhanced cytotoxicity in cancer cells.

A significant target of WR-1065 is the p53 tumor suppressor protein . In p53-proficient cells, amifostine and WR-1065 can activate p53, leading to the induction of the cyclin-dependent kinase inhibitor p21. This, in turn, can cause a G1/S cell cycle arrest, providing more time for DNA repair. This p53-dependent pathway is crucial for the cytoprotective effects of amifostine against certain toxic agents.

WR-1065 can also directly bind to and influence the activity of key transcription factors. Under non-reducing conditions, it has been shown to bind to the p50 subunit of NF-κB and the c-Jun subunit of AP-1 . The activation of NF-κB by WR-1065 can lead to the expression of downstream genes, including MnSOD, contributing to its antioxidant effects.

Furthermore, WR-1065 has been found to inhibit the enzymatic activity of topoisomerase II , an enzyme involved in DNA replication and repair. This interaction is thought to contribute to its protective effects against certain types of DNA damage. The modulation of these pathways highlights the complex and multifaceted nature of the biological activity of this compound.

Table 3: Modulation of Signal Transduction Pathways by WR-1065

| Pathway/Protein | Effect of WR-1065 | Cellular Outcome |

| p53 | Activation and induction of p21 | G1/S cell cycle arrest, cytoprotection |

| NF-κB (p50 subunit) | Binding and activation | Induction of antioxidant enzymes (e.g., MnSOD) |

| AP-1 (c-Jun subunit) | Binding | Modulation of downstream gene expression |

| Topoisomerase II | Inhibition of enzymatic activity | DNA protection |

Structure Activity Relationship Sar and Derivative Design

Elucidation of Structural Determinants for Biological Activity

The biological profile of a molecule is intrinsically linked to its three-dimensional structure. For 2-aminoethyl carbamimidothioate and its derivatives, specific structural elements like the length of aliphatic chains and the presence of aromatic groups can significantly modulate their interaction with biological targets such as enzymes and receptors.

Impact of Aliphatic Chain Lengths on Enzyme Inhibition

The length of the alkyl chain attached to the isothiouronium core is a critical determinant of biological activity. While specific enzyme inhibition data for derivatives of 2-aminoethyl carbamimidothioate are not extensively detailed in the available literature, the principle of chain length dependency is well-established in medicinal chemistry. For instance, studies on N-alkylmorpholine derivatives have shown a clear correlation between the length of the N-alkyl chain and antibacterial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org

In this series, optimal bactericidal effects were observed for compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16), whereas derivatives with shorter chains (less than five carbons) were found to be inactive. chemrxiv.org This suggests the existence of an optimal lipophilicity and spatial arrangement for effective interaction with the bacterial target. Similarly, for cannabimimetic indoles, high-affinity binding to cannabinoid receptors CB1 and CB2 requires a minimum alkyl chain length of three carbons, with optimal binding occurring with a five-carbon side chain. nih.gov Extending the chain to seven carbons resulted in a significant drop in binding affinity. nih.gov These examples underscore the principle that varying the aliphatic chain length on a core scaffold can fine-tune its inhibitory or binding potency.

Table 1: Effect of N-Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives against MRSA

| Alkyl Chain Length | Number of Carbons | Antibacterial Activity (MIC, µg/mL) |

| < C5 | < 5 | Inactive |

| n-Dodecyl | 12 | 3.9 |

| n-Hexadecyl | 16 | 3.9 |

This interactive table is based on data for N-alkylmorpholine derivatives, illustrating the principle of aliphatic chain length impact. chemrxiv.org

Influence of Aromatic Substitutions on Receptor Binding and Enzyme Affinity

The introduction of aromatic substituents onto a lead compound is a common strategy to enhance its binding affinity and selectivity for biological targets. Aromatic rings can engage in various non-covalent interactions, including pi-pi stacking, hydrophobic interactions, and hydrogen bonding (if substituted with appropriate functional groups), which can stabilize the ligand-target complex.

For example, structure-activity relationship studies of imidazothiazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) revealed that specific aromatic substitutions are essential for potent inhibitory activity. nih.gov The interaction of the aromatic moiety with key amino acid residues like Phenylalanine-226 and Arginine-231 was found to be crucial for generating a potent inhibitory effect. nih.gov Similarly, in the development of antagonists for antiapoptotic Bcl-2 proteins, a series of analogues of a 4H-chromene-3-carboxylate scaffold were synthesized with various functional groups at the 6-position of the chromene ring. nih.gov It was discovered that this position could accommodate a variety of alkyl and aryl groups, and positive correlations were observed between the binding affinities of these derivatives to Bcl-2 proteins and their cytotoxic effects. nih.gov These findings highlight that the strategic placement of aromatic groups can significantly influence molecular recognition at the active site of enzymes and receptors.

Design and Synthesis of Functionalized Analogues

Building upon SAR insights, the rational design and synthesis of functionalized analogues of 2-aminoethyl carbamimidothioate can lead to compounds with improved characteristics. This involves the chemical modification of the parent structure to introduce new functional groups or build entirely new molecular architectures.

N-Alkoxy and N-Substituted Derivatives

Modification of the nitrogen atoms within the 2-aminoethyl carbamimidothioate structure represents a viable path for creating novel derivatives. The synthesis of N-substituted derivatives, such as N-acyl or N-alkyl compounds, can alter the molecule's polarity, hydrogen bonding capacity, and steric profile. While the synthesis of N-alkoxy derivatives of isothiouronium salts is not widely reported, methods for synthesizing N-alkoxy amines and N-hydroxyindoles are established and could potentially be adapted. nih.govrsc.org For instance, the transfer hydrogenation of oximes catalyzed by iridium complexes is a known route to N-alkoxy amines. rsc.org Another approach involves the reaction of tertiary alcohols with N-hydroxyphthalimide, followed by hydrazinolysis to yield (tert-alkoxy)amines. researchgate.net These synthetic strategies could serve as a foundation for developing methods to produce N-alkoxy isothiouronium compounds.

Isothiouronium Salt Derivatives with Modified Moieties

The isothiouronium group is a versatile functional handle for chemical modification. Isothiouronium salts are typically stable, often odorless solids that are readily prepared by the alkylation of thiourea (B124793) with an appropriate organohalide. wikipedia.orgacs.org This straightforward synthesis allows for the incorporation of a wide variety of modified moieties.

These derivatives serve as valuable synthetic intermediates. For example, they can be used as deoxasulfenylating agents in stereoselective, thiol-free protocols for synthesizing thioethers from alcohols. nih.gov They are also employed as reagents for the simple synthesis of cyanomethyl thioesters from carboxylic acids, demonstrating high functional group tolerance. acs.orgnih.gov Furthermore, isothiouronium groups can be incorporated into larger structures, such as chelating resins used for the recovery of heavy metals like mercury and platinum. wikipedia.org

Table 2: Applications of Isothiouronium Salt Derivatives in Synthesis

| Derivative Type | Synthetic Application | Key Feature |

| S-Alkyl Isothiouronium Salts | Thioether Synthesis | Serve as stable sulfide (B99878) surrogates for alcohol activation. nih.gov |

| S-Cyanomethyl Isothiouronium Salt | Thioester Synthesis | Enables conversion of carboxylic acids to thioesters without using thiols. nih.gov |

| Polymer-Bound Isothiouronium Groups | Metal Chelation | Used in resins for capturing and recovering precious metals. wikipedia.org |

This interactive table summarizes the synthetic utility of various isothiouronium salt derivatives.

Hybrid Molecules for Enhanced Research Efficacy

The design of hybrid molecules based on bioactive phytochemicals, for example, has been shown to yield compounds capable of interacting with different molecular targets simultaneously. nih.gov In another study, novel hybrid molecules were synthesized by combining sulfonamides with an active antimicrobial pleuromutilin (B8085454) derivative. nih.gov The resulting hybrids displayed potent antimicrobial activities, with modifications to the side chain of the pleuromutilin scaffold via the sulfonamide moiety significantly improving antibacterial potency against Gram-positive bacteria. nih.gov While specific examples incorporating the 2-aminoethyl carbamimidothioate scaffold are not prominent in the literature, its structure presents a viable platform for hybridization with other known biologically active motifs to explore new therapeutic or research avenues.

Computational Approaches in SAR Analysis

Computational methods have become indispensable in the field of medicinal chemistry for elucidating Structure-Activity Relationships (SAR). These approaches allow for the rational design of novel derivatives with improved activity and selectivity by modeling the interactions between a ligand and its biological target at a molecular level. For 2-aminoethyl carbamimidothioate and its analogs, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been instrumental in understanding the structural requirements for their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding drug design and optimization.

In the study of radioprotective agents, QSAR has been applied to series of isothiourea derivatives to understand the structural features that govern their protective effects. For a series of S-substituted isothiourea analogues, QSAR studies have revealed that both electronic and steric properties play a crucial role in their activity. One study developed a QSAR model for the radioprotective activity of a series of aminoalkylisothiourea derivatives, which demonstrated a strong correlation between the compounds' physicochemical properties and their ability to protect against radiation damage.

The general form of a QSAR equation can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Key molecular descriptors often found to be significant in these models include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as the Wiener index or molecular connectivity indices.

Electronic descriptors: These relate to the electron distribution in the molecule, including dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These account for the three-dimensional size and shape of the molecule, such as molar refractivity or van der Waals volume.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons and scavenge free radicals. |

| Steric | Molar Refractivity | Influences how the molecule fits into a binding site or interacts with cellular components. |

| Topological | Wiener Index | Describes the molecular branching, which can affect binding and transport properties. |

| Physicochemical | LogP | Represents the lipophilicity of the molecule, affecting its membrane permeability. |

Such models provide a quantitative framework for predicting the activity of new derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is used to understand the binding mode of a ligand and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

For 2-aminoethyl carbamimidothioate and its derivatives, molecular docking studies have been employed to investigate their interactions with potential biological targets. One of the proposed mechanisms for the radioprotective effect of such compounds is the scavenging of free radicals, but another involves the transient inhibition of enzymes, such as DNA polymerase or topoisomerase, thereby allowing more time for DNA repair mechanisms to act before replication.

Docking simulations of 2-aminoethyl carbamimidothioate into the active site of a target enzyme can reveal key molecular interactions. The positively charged carbamimidoyl (isothiourea) group is often crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the enzyme's active site. The 2-aminoethyl portion of the molecule can also form additional hydrogen bonds or van der Waals interactions, further stabilizing the ligand-receptor complex.

By comparing the docking scores and binding modes of a series of derivatives, researchers can rationalize observed SAR trends. For example, adding a bulky substituent to the molecule might result in a lower (less favorable) docking score due to steric clashes with the protein, explaining a decrease in biological activity. Conversely, introducing a group that can form an additional hydrogen bond may lead to a more favorable docking score and enhanced activity.

| Derivative Feature | Predicted Interaction | Effect on Binding Affinity |

| Positively Charged Group | Salt bridge with Asp/Glu residues | Strong, favorable interaction |

| Amino Group | Hydrogen bonding with backbone carbonyls | Increased binding specificity |

| Alkyl Chain Length | Hydrophobic interactions with nonpolar pocket | Optimized length can maximize favorable contacts |

| Aromatic Substituent | Pi-pi stacking with Phe/Tyr/Trp residues | Enhanced binding affinity |

These computational predictions provide valuable insights at the atomic level, guiding the design of new derivatives with improved binding affinity and selectivity for their intended biological targets. The synergy between QSAR modeling and molecular docking allows for a more comprehensive understanding of the SAR, accelerating the development of more effective compounds.

Research Applications and Emerging Potentials

Radioprotection Studies in Biological Systems

2-aminoethyl carbamimidothioate;bromide is recognized as a radiation-protective agent capable of mitigating the harmful effects of ionizing radiation on biological systems. nih.gov A primary mechanism of its protective action involves inhibiting DNA damage by binding to the DNA molecule. nih.gov

A key study investigated the capacity of this compound to protect against damage from chronic irradiation by incorporated radionuclides, which are used in nuclear medicine. The research utilized spermatogenesis in the mouse testis as the experimental model, with spermatogonial cell survival being the primary biological endpoint. The study found that the radioprotection offered was substantial, particularly against radioiodinated compounds.

The effectiveness of a radioprotective agent is often quantified by the Dose Modification Factor (DMF), which represents the factor by which the radiation dose must be increased in the presence of the agent to produce the same level of biological effect observed in its absence. The research yielded significant DMFs for this compound against different radionuclides.

| Radionuclide | Dose Modification Factor (DMF) ± SD |

|---|---|

| 125IUdR | 4.0 ± 1.2 |

| H125IPDM | 3.4 ± 0.4 |

| 210Po-citrate (alpha particles) | 2.4 ± 0.5 |

These findings suggest that the protective mechanism is primarily mediated by radical scavenging, indicating an indirect mode of action against the damage caused by DNA-incorporated Auger emitters. wikipedia.org The substantial protection observed supports the potential clinical utility of such compounds as agents to mitigate biological damage from internally absorbed radionuclides. wikipedia.org

Role as a Disulfide Reducing Agent in Biochemical Assays

This compound serves as a disulfide reducing agent in biochemical applications. wikipedia.org Unlike common reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, it does not possess a free thiol (-SH) group in its native structure. wikipedia.org Its reducing capability stems from its reaction with water, during which it transiently decomposes into thiol intermediates. These intermediates are the active species that reduce disulfide bonds in proteins and other molecules, in a manner analogous to agents that contain free sulfhydryl groups. wikipedia.org

Application in Molecular Recognition and Catalysis Research

Utility in Materials Science and Adsorption Studies

Based on a comprehensive review of available literature, there is no significant information on the utility of this compound in the fields of materials science or for specific adsorption studies.

Development as Tool Compounds for Receptor Studies

This compound has been identified as a tool compound for enzyme inhibition studies, specifically targeting the nitric oxide synthase (NOS) family of enzymes. It functions as an inhibitor of both constitutive and inducible forms of NOS. The use of such specific inhibitors is crucial for elucidating the physiological and pathophysiological roles of nitric oxide and for studying the function and regulation of the NOS enzymes themselves.

| Gene Symbol | Enzyme Name |

|---|---|

| NOS1 | Neuronal Nitric Oxide Synthase |

| NOS2 | Inducible Nitric Oxide Synthase |

| NOS3 | Endothelial Nitric Oxide Synthase |

The inhibitory action on these specific enzymes makes it a valuable pharmacological tool for researchers investigating signaling pathways involving nitric oxide.

Investigation in Pretargeting Methodologies

A review of the literature on pretargeting methodologies, particularly in the context of radioimmunotherapy and targeted drug delivery, does not indicate that this compound has been investigated for or utilized in these applications.

Analytical and Characterization Methodologies for Research

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purity analysis of non-volatile compounds. krackeler.com For a polar and ionic compound like 2-aminoethyl carbamimidothioate;bromide, a reversed-phase HPLC method would be appropriate. A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of an aqueous buffer with an organic modifier, such as acetonitrile (B52724) or methanol. torontech.com To improve peak shape and retention for the cationic analyte, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase. hplc.eu Detection would typically be performed using a UV detector. Although HPLC is a standard method for purity assessment, specific published methods detailing these parameters for this compound are not available in the reviewed literature.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to assess purity and monitor reaction progress. Commercial suppliers of AET confirm its purity using TLC. Given the high polarity of the compound, a normal-phase separation on a silica (B1680970) gel plate would require a highly polar mobile phase. A solvent system consisting of a mixture like methanol/dichloromethane with a small amount of a basic additive, such as ammonium (B1175870) hydroxide, could be effective in achieving appropriate migration and minimizing spot tailing. silicycle.com Visualization of the spots on the TLC plate could be achieved using a variety of methods, including iodine vapor or a ninhydrin (B49086) spray, which reacts with the primary amine to produce a colored spot. orientjchem.org Specific Rf values are dependent on the exact conditions and have not been detailed in the surveyed literature.

Solid-State Structural Analysis

Solid-state structural analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules within a crystal. wikipedia.org This technique can determine bond lengths, bond angles, and crystal packing information. The compound S-(2-aminoethyl)isothiuronium bromide hydrobromide has been utilized as a cationic template in the synthesis of novel hybrid inorganic-organic perovskites, the structures of which were confirmed by single-crystal X-ray diffraction. rsc.org However, a detailed report of the crystal structure for this compound or its common dihydrobromide salt (AET) was not found in the surveyed scientific literature.

Future Directions and Perspectives in Academic Research

Untapped Research Avenues for Carbamimidothioate Analogues

The quest for enhanced therapeutic indices and novel applications is driving the exploration of new chemical space around the carbamimidothioate scaffold. A primary focus of ongoing research is the synthesis and evaluation of novel analogues with improved properties over the parent compound, 2-aminoethyl carbamimidothioate;bromide, also known as Amifostine (B1664874) or WR-2721.

A significant area of investigation involves the development of analogues with reduced toxicity and more favorable pharmacokinetic profiles. For instance, research into novel amifostine derivatives has yielded compounds like HL-003, which is being explored for its potential as an orally administered radioprotective agent. nih.gov The development of orally bioavailable analogues would represent a substantial improvement in patient compliance and ease of use. nih.gov

Furthermore, the synthesis of new series of carbamimidothioate derivatives is being undertaken to explore their potential in contexts beyond radioprotection. By modifying the core structure, researchers are investigating activities against different biological targets. This includes the design of molecular hybrids that combine the carbamimidothioate pharmacophore with other active moieties to create compounds with dual or enhanced functionalities.

The table below summarizes key research directions in the development of carbamimidothioate analogues.

Research Thrusts in Carbamimidothioate Analogue Development

| Research Area | Objective | Example Approach |

|---|---|---|

| Improved Pharmacokinetics | Enhance oral bioavailability and extend half-life. | Synthesis of derivatives like HL-003 for oral administration. nih.gov |

| Reduced Toxicity | Minimize adverse effects associated with the parent compound. | Development of analogues with altered metabolic pathways. |

| Novel Therapeutic Targets | Explore applications beyond cytoprotection. | Design of hybrid molecules with dual pharmacological actions. |

| Structure-Activity Relationship (SAR) Studies | Understand the chemical features essential for biological activity. | Systematic modification of the carbamimidothioate scaffold and functional groups. |

Integration with Advanced Biological Techniques

The elucidation of the complex biological interactions of this compound and its analogues will be significantly accelerated by the integration of cutting-edge biological techniques. These technologies offer unprecedented opportunities to dissect molecular mechanisms, identify biomarkers, and visualize the compound's behavior in living systems.

Systems Biology and 'Omics' Approaches: A systems-level understanding of how amifostine and its metabolites affect cellular networks is emerging as a critical area of research. Metabolomic studies, for example, have been employed to analyze the metabolic shifts in tissues of mice treated with amifostine following gamma-radiation. nih.govresearchgate.netresearchgate.netmdpi.com These studies reveal that amifostine treatment can correct radiation-induced metabolic dysregulation in a dose-dependent manner, particularly in the bone marrow. nih.govresearchgate.netresearchgate.netmdpi.com The application of genomics, proteomics, and metabolomics (multi-omics) can provide a comprehensive picture of the drug's impact on gene expression, protein function, and metabolic pathways, potentially uncovering novel mechanisms of action and identifying predictive biomarkers for patient response. nih.govtandfonline.com

CRISPR-Based Functional Genomics: The CRISPR-Cas9 gene-editing technology offers a powerful tool for dissecting the specific genetic pathways that mediate the effects of carbamimidothioates. Genome-wide CRISPR screens can be utilized to identify genes that, when knocked out, either enhance or suppress cellular responses to the compound. biologists.comnih.gov This approach can pinpoint the precise molecular targets and resistance mechanisms, providing invaluable information for optimizing therapeutic strategies and developing combination therapies. biologists.comnih.gov

Advanced Imaging Modalities: Visualizing the biodistribution and target engagement of this compound and its analogues in real-time is a significant frontier. Advanced preclinical imaging techniques, such as Positron Emission Tomography (PET), offer the potential for non-invasive, quantitative assessment of drug pharmacokinetics. nih.govfrontiersin.orgiaea.orgemory.eduoncoray.de The development of radiolabeled versions of amifostine or its analogues would enable researchers to track their uptake and accumulation in different tissues, providing crucial insights into their selective protection of normal tissues over tumors. researchgate.net

The following table outlines the potential applications of these advanced biological techniques in carbamimidothioate research.

Application of Advanced Biological Techniques in Carbamimidothioate Research

| Technique | Potential Application | Anticipated Outcome |

|---|---|---|

| Multi-Omics (Metabolomics, Genomics, Proteomics) | Characterize the systemic biological response to the compound. nih.govresearchgate.netresearchgate.netmdpi.comnih.govtandfonline.comnih.gov | Identification of novel mechanisms, biomarkers of efficacy and toxicity. |

| CRISPR-Cas9 Gene Editing | Identify genes and pathways essential for the compound's mechanism of action. biologists.comnih.gov | Elucidation of molecular targets and resistance mechanisms. |

| Advanced Preclinical Imaging (e.g., PET) | Visualize and quantify the in vivo biodistribution and target accumulation. nih.govfrontiersin.orgiaea.orgemory.eduoncoray.deresearchgate.netnih.gov | Understanding of selective tissue protection and optimization of delivery. |

Theoretical and Computational Advancements in Understanding Carbamimidothioate Interactions

In parallel with experimental approaches, theoretical and computational methods are becoming indispensable for gaining a deeper, atomistic understanding of how carbamimidothioates interact with biological molecules and for guiding the design of new, improved analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful computational microscope to study the dynamic interactions between the active metabolite of amifostine, WR-1065, and its biological targets, such as DNA. illinois.edusemanticscholar.org These simulations can reveal how WR-1065 binds to DNA and influences its structure and stability, offering insights into its radioprotective mechanisms at a molecular level. illinois.edusemanticscholar.orgnih.gov The polyamine-like structure of WR-1065 is thought to facilitate its interaction with DNA, and MD simulations can help to elucidate the specifics of this binding and its consequences for DNA repair processes. nih.govnih.gov

Quantum Mechanical (QM) Studies: QM calculations offer a high level of theoretical accuracy to investigate the electronic properties and reactivity of carbamimidothioates. These methods can be used to study the mechanisms of free radical scavenging by the active thiol metabolite, a key aspect of its radioprotective effects. nih.gov QM studies can also help to understand the intricate details of the chemical reactions involved in the compound's mechanism of action, providing a fundamental basis for its biological activity. researchgate.net

In Silico Drug Design and Screening: Computational approaches are instrumental in the rational design and discovery of novel carbamimidothioate analogues. Structure-based drug design, which utilizes the three-dimensional structures of target proteins, can be employed to design molecules with high affinity and selectivity. researchgate.netstanford.edumdpi.comnih.gov Furthermore, large chemical libraries can be virtually screened to identify new compounds with the potential for desired biological activity, accelerating the early stages of drug discovery. nih.govnih.govmdpi.com

The table below highlights key computational approaches and their applications in carbamimidothioate research.

Computational Approaches in Carbamimidothioate Research

| Method | Application | Research Goal |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the interaction of WR-1065 with DNA and other biomolecules. illinois.edusemanticscholar.orgnih.gov | To understand the molecular basis of DNA stabilization and protection. |

| Quantum Mechanical (QM) Calculations | Investigating the electronic structure and reactivity, including free radical scavenging. nih.govresearchgate.net | To elucidate the fundamental chemical mechanisms of radioprotection. |

| In Silico Screening and Structure-Based Design | Discovering and optimizing novel carbamimidothioate analogues with improved properties. researchgate.netstanford.edumdpi.comnih.govnih.govnih.govmdpi.com | To accelerate the development of next-generation cytoprotective agents. |

Q & A

Q. What are the established synthetic routes for 2-aminoethyl carbamimidothioate;bromide, and what analytical methods are critical for confirming its purity and structure?

The compound is synthesized by refluxing thiourea with 2-bromoethylamine hydrobromide in isopropanol, yielding the dihydrobromide salt . Critical analytical methods include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the carbamimidothioate moiety and ethylamine backbone.

- Mass Spectrometry (MS) to verify molecular weight (281.01 g/mol) and fragmentation patterns.

- Elemental Analysis to validate stoichiometry (C: 12.82%, H: 3.95%, Br: 56.87%, N: 14.95%, S: 11.41%) .

- High-Performance Liquid Chromatography (HPLC) to assess purity and detect byproducts like unreacted thiourea or hydrolysis products .

Q. How is this compound utilized in biological research, particularly in studies involving enzyme inhibition or radioprotection?

The compound is investigated for its radioprotective properties, attributed to its ability to scavenge free radicals. Experimental designs include:

- In vitro assays measuring reactive oxygen species (ROS) reduction in cell lines exposed to ionizing radiation.

- In vivo models evaluating survival rates and biomarker analysis (e.g., glutathione levels) in irradiated organisms .

- Enzyme inhibition studies using kinetic assays to assess its interaction with target enzymes like xanthine oxidase .

Advanced Research Questions

Q. What methodological challenges arise when optimizing the synthesis of this compound to minimize byproducts, and how can these be addressed?

Challenges include hydrolysis of the thiourea intermediate and side reactions due to excess hydrobromic acid. Strategies to mitigate these issues:

- Controlled reaction conditions : Maintain anhydrous isopropanol and inert atmosphere to prevent hydrolysis .

- pH modulation : Use buffering agents to stabilize the reaction medium and avoid acid-catalyzed degradation.

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to improve yield and reduce side products .

- Real-time monitoring : Employ in-line FTIR or Raman spectroscopy to track reaction progress .

Q. How can researchers resolve contradictions in reported biological efficacy of this compound across different studies?

Contradictions often stem from variability in experimental parameters. A systematic approach includes:

- Meta-analysis of variables such as dosage (e.g., 50–200 mg/kg in rodents), administration routes (oral vs. intravenous), and model organisms .

- Purity validation : Re-evaluate compound batches from conflicting studies using HPLC and MS to rule out impurity-driven effects .

- Dose-response studies : Replicate experiments under standardized conditions to establish a reproducible efficacy curve .

Q. What strategies can be employed to explore novel applications of this compound in material science, inspired by related carbamimidothioate derivatives?

Building on its structural similarity to benzyl carbamimidothioate (used in perovskite stabilization ), researchers can:

- Doping experiments : Incorporate the compound into perovskite precursors to assess its impact on phase stability via X-ray diffraction (XRD) and scanning electron microscopy (SEM).

- Crystallography studies : Analyze hydrogen-bonding interactions between the carbamimidothioate group and perovskite lattice to engineer defect-passivation effects .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under operational conditions (e.g., 85°C/85% humidity) .

Methodological Considerations

Q. How can researchers ensure reproducibility when replicating literature protocols for this compound synthesis?

- Detailed documentation : Record exact solvent grades, reaction temperatures (±1°C), and stirring rates.

- Batch-to-batch comparison : Characterize multiple synthesis batches using NMR and MS to identify subtle variations .

- Collaborative validation : Share samples with independent labs for cross-verification of results .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Accelerated stability testing : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and analyze degradation products weekly via HPLC .

- pH-dependent studies : Expose the compound to gradients (pH 2–9) to simulate gastrointestinal and intracellular environments .

- Light exposure assays : Monitor photodegradation under UV-vis light to establish storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.